molecular formula C12H7ClN2 B100858 2-Chlorobenzo[c]cinnoline CAS No. 18591-94-1

2-Chlorobenzo[c]cinnoline

Cat. No.: B100858
CAS No.: 18591-94-1
M. Wt: 214.65 g/mol
InChI Key: BSDGNTCUCRWUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzo[c]cinnoline is an organic compound belonging to the class of N-heterocyclic compounds. It is a derivative of cinnoline, which is a fused bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The compound has the molecular formula C13H8ClN and is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[c]cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method includes the reaction of ortho-ethynylarenediazonium salts under specific conditions . Another approach involves the use of arylhydrazones and arylhydrazines as precursors, followed by cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[c]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[c]cinnoline involves its interaction with molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound’s interaction with specific enzymes and receptors can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chlorobenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGNTCUCRWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzo[c]cinnoline
Reactant of Route 2
2-Chlorobenzo[c]cinnoline
Reactant of Route 3
2-Chlorobenzo[c]cinnoline
Reactant of Route 4
2-Chlorobenzo[c]cinnoline
Reactant of Route 5
2-Chlorobenzo[c]cinnoline
Reactant of Route 6
2-Chlorobenzo[c]cinnoline

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